1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
Preparation Methods
The synthesis of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 3,6-dimethoxypyridazine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The mixture is stirred at a low temperature, usually around 0°C to room temperature, to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls .
Chemical Reactions Analysis
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridazine derivatives.
Scientific Research Applications
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates for treating diseases such as cancer and inflammation.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers utilize this compound in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone can be compared with other pyridazine derivatives, such as:
3,6-Dimethoxypyridazine: Lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
4-Chloro-3,6-dimethoxypyridazine:
3,6-Dimethoxypyridazin-4-yl)methanamine: Features an amine group, which can participate in different types of chemical reactions compared to the trifluoroacetyl group.
Properties
Molecular Formula |
C8H7F3N2O3 |
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Molecular Weight |
236.15 g/mol |
IUPAC Name |
1-(3,6-dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3N2O3/c1-15-5-3-4(6(14)8(9,10)11)7(16-2)13-12-5/h3H,1-2H3 |
InChI Key |
VCQHUOLRUYQEON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C(=C1)C(=O)C(F)(F)F)OC |
Origin of Product |
United States |
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